Analysis of DNA-Binding Specificity Against Closest Analog AT-BP1
A direct head-to-head gel retardation and competition assay was performed to identify any quantitative difference in DNA-binding affinity between the AT-BP1 and AT-BP2 fusion proteins. The analysis found that both proteins possess an identical range of binding specificity, with no measurable difference in affinity for various NF-kappa B recognition sites [1]. The previously noted structural difference, where AT-BP1 uniquely contains an 8-fold SPKK repeat motif, does not result in a quantifiable difference in this critical function.
| Evidence Dimension | DNA-binding specificity and affinity to NF-kappa B sites |
|---|---|
| Target Compound Data | AT-BP2 fusion protein binds with high affinity to MHC > HIV(2) > xB > HIV(R) sites. |
| Comparator Or Baseline | AT-BP1 fusion protein binds with identical affinity hierarchy: MHC > HIV(2) > xB > HIV(R). |
| Quantified Difference | No quantitative difference in binding affinity was observed. |
| Conditions | Gel retardation assays with 32P-labelled oligonucleotide probes and competition analysis with unlabelled competitors using λgt11 lysogen-derived β-galactosidase fusion proteins. |
Why This Matters
The absence of a functional advantage in its core biochemical activity means there is no evidence-based reason to select AT-BP2 over its closest comparator AT-BP1 for DNA-binding studies.
- [1] Mitchelmore C, Traboni C, Cortese R. Isolation of two cDNAs encoding zinc finger proteins which bind to the alpha 1-antitrypsin promoter and to the major histocompatibility complex class I enhancer. Nucleic Acids Res. 1991 Jan 11;19(1):141-7. View Source
